molecular formula C14H15NO3S B6501207 N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide CAS No. 1267258-29-6

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide

Cat. No. B6501207
CAS RN: 1267258-29-6
M. Wt: 277.34 g/mol
InChI Key: KCCJPFOAJYTQGZ-UHFFFAOYSA-N
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Description

“N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide” is a compound that belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution . This compound is an analog of fentanyl, a potent opioid .


Synthesis Analysis

The synthesis of this compound could involve a N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives, could also be involved .


Molecular Structure Analysis

The molecular formula of this compound is C20H26N2O2S . The structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives, such as this compound, can undergo various types of reactions, including electrophilic, nucleophilic, and radical reactions . The electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, have piqued the interest of medicinal chemists due to their potential as biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . Investigating the specific mechanisms by which this compound interacts with biological targets could lead to novel drug candidates.

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Understanding the electronic properties and charge transport behavior of our compound can aid in designing efficient materials for these applications.

Corrosion Inhibition

Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science . Investigating the ability of our compound to protect metals from corrosion could have practical implications in various industries.

Biological Activity

The compound’s structure suggests potential biological activity. Researchers have explored its antifungal, antibacterial, antioxidant, insecticidal, anticonvulsant, and analgesic properties . Further studies could elucidate its mode of action and therapeutic potential.

Polymer Chemistry

Amides, like our compound, have diverse applications in polymers. Understanding how this specific amide interacts with polymer matrices could contribute to material science and engineering .

Antidiabetic Agents

Given the global prevalence of type 2 diabetes, scientists seek safer and more effective antidiabetic agents. Investigating whether our compound exhibits antidiabetic properties could be valuable .

Future Directions

The future directions of this compound could involve further exploration of its potential biological activities, given that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-11-5-2-4-10(8-11)14(17)15-9-12(16)13-6-3-7-19-13/h2-8,12,16H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCJPFOAJYTQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide

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